molecular formula C13H12FNO B178805 2-Fluoro-4-(4-oxocyclohexyl)benzonitrile CAS No. 105942-05-0

2-Fluoro-4-(4-oxocyclohexyl)benzonitrile

Cat. No. B178805
M. Wt: 217.24 g/mol
InChI Key: GBYZVKIAPCSUIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-(4-oxocyclohexyl)benzonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as FPhC and is a derivative of benzonitrile. It is a white crystalline powder with a molecular weight of 267.29 g/mol.

Mechanism Of Action

The mechanism of action of 2-Fluoro-4-(4-oxocyclohexyl)benzonitrile involves the inhibition of the enzyme 11β-HSD1, which is responsible for the conversion of inactive cortisone to active cortisol. By inhibiting this enzyme, FPhC reduces the levels of active cortisol, which in turn reduces the risk of metabolic disorders such as obesity, diabetes, and hypertension.

Biochemical And Physiological Effects

Studies have shown that 2-Fluoro-4-(4-oxocyclohexyl)benzonitrile has significant biochemical and physiological effects. It has been found to reduce the levels of glucose and triglycerides in the blood, which are indicators of metabolic disorders. FPhC has also been found to reduce inflammation and improve insulin sensitivity in animal models.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-Fluoro-4-(4-oxocyclohexyl)benzonitrile in lab experiments is its potency as an inhibitor of 11β-HSD1. It has been found to be more potent than other inhibitors such as carbenoxolone and glycyrrhetinic acid. However, one of the limitations of using FPhC is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 2-Fluoro-4-(4-oxocyclohexyl)benzonitrile. One direction is the development of more potent and selective inhibitors of 11β-HSD1. Another direction is the investigation of the potential applications of FPhC in the treatment of other metabolic disorders such as non-alcoholic fatty liver disease and metabolic syndrome. Additionally, the use of FPhC as a tool to study the role of 11β-HSD1 in various physiological processes is another area of future research.
Conclusion
2-Fluoro-4-(4-oxocyclohexyl)benzonitrile is a chemical compound that has significant potential for scientific research applications. Its potency as an inhibitor of 11β-HSD1 makes it a promising candidate for the treatment of metabolic disorders such as obesity, diabetes, and hypertension. Further research is needed to fully explore the potential applications of FPhC and to develop more potent and selective inhibitors of 11β-HSD1.

Synthesis Methods

The synthesis of 2-Fluoro-4-(4-oxocyclohexyl)benzonitrile is a multi-step process that involves the reaction of 4-cyclohexylbenzaldehyde with fluorine gas and sodium iodide in the presence of acetic acid to form 4-fluoro-4-(4-oxocyclohexyl)benzaldehyde. This intermediate compound is then reacted with potassium cyanide in the presence of a catalyst to form 2-Fluoro-4-(4-oxocyclohexyl)benzonitrile.

Scientific Research Applications

2-Fluoro-4-(4-oxocyclohexyl)benzonitrile has various applications in scientific research. It has been found to be a potent inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the regulation of glucocorticoid hormone levels. Therefore, FPhC has potential applications in the treatment of metabolic disorders such as obesity, diabetes, and hypertension.

properties

CAS RN

105942-05-0

Product Name

2-Fluoro-4-(4-oxocyclohexyl)benzonitrile

Molecular Formula

C13H12FNO

Molecular Weight

217.24 g/mol

IUPAC Name

2-fluoro-4-(4-oxocyclohexyl)benzonitrile

InChI

InChI=1S/C13H12FNO/c14-13-7-10(1-2-11(13)8-15)9-3-5-12(16)6-4-9/h1-2,7,9H,3-6H2

InChI Key

GBYZVKIAPCSUIW-UHFFFAOYSA-N

SMILES

C1CC(=O)CCC1C2=CC(=C(C=C2)C#N)F

Canonical SMILES

C1CC(=O)CCC1C2=CC(=C(C=C2)C#N)F

Origin of Product

United States

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